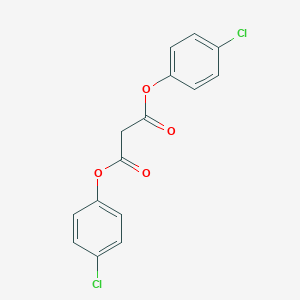

Bis(4-chlorophenyl) propanedioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bis(4-chlorophenyl) propanedioate: is an organic compound with the molecular formula C15H10Cl2O4 . It is a derivative of propanedioic acid, where two hydrogen atoms are replaced by 4-chlorophenyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-chlorophenyl) propanedioate typically involves the esterification of propanedioic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or distillation.

Análisis De Reacciones Químicas

Types of Reactions: Bis(4-chlorophenyl) propanedioate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield propanedioic acid and 4-chlorophenol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Reactions: Various substituted derivatives of this compound.

Hydrolysis: Propanedioic acid and 4-chlorophenol.

Oxidation: Oxidized derivatives depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemistry: Bis(4-chlorophenyl) propanedioate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways

Industry: The compound is used in the production of polymers and resins. It can also be employed as a stabilizer in certain industrial processes.

Mecanismo De Acción

The mechanism of action of bis(4-chlorophenyl) propanedioate involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes by binding to their active sites. The pathways involved can vary depending on the specific application and the derivatives of the compound being used.

Comparación Con Compuestos Similares

Bis(4-chlorophenyl) methane: Similar structure but with a methylene bridge instead of a propanedioate group.

Bis(4-chlorophenyl) ethane: Similar structure but with an ethylene bridge instead of a propanedioate group.

Bis(4-chlorophenyl) ketone: Similar structure but with a carbonyl group instead of a propanedioate group.

Uniqueness: Bis(4-chlorophenyl) propanedioate is unique due to the presence of the propanedioate group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Actividad Biológica

Bis(4-chlorophenyl) propanedioate, a compound with significant pharmacological potential, has been the subject of various studies aimed at elucidating its biological activity. This article reviews the current understanding of its biological properties, focusing on its anticancer and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure

The compound is characterized by its bis(4-chlorophenyl) moiety attached to a propanedioate backbone. This structure is critical for its biological activity, influencing interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. For instance, a series of 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives were synthesized and tested against various human cancer cell lines. Among these, compound 4u showed the most promise with IC50 values ranging from 5.1 to 10.1 µM across different cell lines .

The mechanism by which compound 4u induces apoptosis in cancer cells involves:

- Caspase Activation : Treatment with compound 4u resulted in increased levels of cleaved Caspases-9 and -3, indicating activation of the apoptotic pathway .

- Mitochondrial Pathway : The compound upregulated pro-apoptotic protein Bax while downregulating anti-apoptotic protein Bcl-2 in a concentration-dependent manner .

Antimicrobial Activity

In addition to its anticancer effects, this compound derivatives have shown significant antimicrobial activity. For example, studies on related compounds indicated that they inhibit peptidoglycan biosynthesis in bacterial strains such as Staphylococcus aureus and Escherichia coli. The IC50 values for these compounds ranged from 4.1 to 10.3 µM , demonstrating their potential as antibacterial agents .

Inhibition of MurB Enzyme

The mechanism involves inhibition of the MurB enzyme, crucial for bacterial cell wall synthesis:

- Compounds exhibited strong binding affinity to MurB, with dissociation constants around 260 nM .

- The structural analysis revealed specific interactions at the active site, confirming the compounds' role as effective inhibitors.

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

- Anticancer Efficacy in Vivo : In a study involving MGC-803 tumor-bearing nude mice, treatment with compound 4u significantly reduced tumor volume and weight compared to control groups, confirming its in vivo efficacy .

- Broad-Spectrum Antibacterial Activity : Compounds derived from this compound were tested against both methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis, showing minimum inhibitory concentrations (MICs) between 0.25 to 16 μg/ml , highlighting their potential in treating resistant infections .

Data Summary

| Biological Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | 4u | 5.1 - 10.1 | Caspase activation and mitochondrial pathway |

| Antimicrobial | Various | 4.1 - 10.3 | Inhibition of MurB enzyme |

| Antimicrobial | Compounds 1-3 | MICs: 0.25 - 16 μg/ml | Peptidoglycan biosynthesis inhibition |

Propiedades

IUPAC Name |

bis(4-chlorophenyl) propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O4/c16-10-1-5-12(6-2-10)20-14(18)9-15(19)21-13-7-3-11(17)4-8-13/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCPKBPIVUUYHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)CC(=O)OC2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483520 |

Source

|

| Record name | bis(4-chlorophenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15014-20-7 |

Source

|

| Record name | bis(4-chlorophenyl) propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.